(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol
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Overview
Description
The compound (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol is a complex organic molecule characterized by its unique structure, which includes multiple hydroxyl groups and a prop-2-enylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of hydroxyl groups and the prop-2-enylphenyl moiety. Common reagents used in these reactions include phenols, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Scientific Research Applications
(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylpropane derivatives with hydroxyl groups, such as:
- (2S)-3-[4-hydroxy-3-(4-hydroxyphenyl)phenyl]propane-1,2-diol
- (2S)-3-[4-hydroxy-3-(4-methoxyphenyl)phenyl]propane-1,2-diol
Uniqueness
The uniqueness of (2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol lies in its specific structural features, including the prop-2-enylphenyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(2S)-3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol |
InChI |
InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2/t15-/m0/s1 |
InChI Key |
LHJCLTLPXXKFTJ-HNNXBMFYSA-N |
Isomeric SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C[C@@H](CO)O)O)O |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O |
Origin of Product |
United States |
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